molecular formula C14H17Cl2N3O B1402613 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride CAS No. 1361113-41-8

2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Cat. No. B1402613
M. Wt: 314.2 g/mol
InChI Key: MJLFGUYTSFVFTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PPY or similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .


Molecular Structure Analysis

The molecular formula of PPY is C14H17Cl2N3O . Its average mass is 314.210 Da and its monoisotopic mass is 313.074860 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of PPY include a molecular weight of 314.21 . Other specific properties like boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The coordination chemistry of pyrazine derivatives plays a significant role in the synthesis of metal complexes. Pyrazine compounds like 2,6-di(pyrid-2-yl)pyrazine and related ligands have been used to synthesize low-spin iron(II) and cobalt(II) complexes (Cook, Tuna, & Halcrow, 2013). Additionally, new ligands such as 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine have been created for metallosupramolecular assemblies, reacting with palladium and silver precursors to form unique complex structures (McMorran & Steel, 2002).

Non-Enzymic Browning Reaction

Pyrazine compounds are significant in the context of the non-enzymic browning reaction. For example, pyrazines were identified as key odor-contributing components in the browning reaction of glucose and aminobutyric acid isomers (Milić & Piletić, 1984).

Molecular Scaffolding and Optoelectronics

Pyrazine serves as an important molecular scaffold in organic optoelectronic materials. Studies on dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives indicate their potential in this field. These derivatives were developed through regio-selective amination reactions, with comprehensive studies conducted on their optical and thermal properties, suggesting their suitability for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

Anticancer Agents

Pyrazine derivatives have been explored for their potential as anticancer agents. For instance, analogues with various amines at the pyrazine ring showed promise as selective inhibitors of PDK1, a kinase implicated in cancer, exhibiting both high potency and selectivity (Murphy et al., 2011).

Pharmaceutical Research

In pharmaceutical research, pyrazine compounds have been synthesized and evaluated for various biological activities. For example, novel 2-pyrazoline derivatives have been developed and assessed for anticonvulsant properties, showing significant activity in certain tests (Bhandari, Tripathi, & Saraf, 2013).

Material Science

Pyrazine-based oligomeric phthalonitrile resins have been synthesized for material science applications. The properties of these resins, including their curing behavior, thermal stability, and low water uptake, make them suitable for high-performance applications (Liu, Ji, Zhang, Yu, Naito, & Zhang, 2019).

The scientific research applications of "2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride" are diverse, spanning various fields. Below are some findings from recent research:

Iron(II) and Cobalt(II) Complexes of Tris-azinyl Analogues

  • Application : This study examines the synthesis and characteristics of various pyrazine-rich ligands, including 2,6-di(pyrazinyl)pyridine, and their iron(II) and cobalt(II) complexes. The research highlights the electrochemical properties and spin states of these complexes, offering insights into their potential applications in electrochemistry and material science (Cook, Tuna, & Halcrow, 2013).

Pyrrole, Pyrazine, and Pyridine Formation in Non-Enzymic Browning Reaction

  • Application : This paper identifies several pyrazines, including 2,6-di(pyrazinyl)pyridine, in the reaction mixture of glucose and amino acids. The study provides a basis for understanding the formation of pyrazines in food chemistry and could have implications for food flavor research (Milić & Piletić, 1984).

Synthesis and Coordination Chemistry of 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine

  • Application : This research discusses the synthesis of new ligands, including 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine, and their coordination chemistry. It has implications for the development of novel metallosupramolecular assemblies, which can be used in molecular engineering and nanotechnology (McMorran & Steel, 2002).

Synthesis of Condensed Pyrrolo[b]pyrazines

  • Application : This study explores the reaction of pyrazine derivatives to form condensed pyrrolo[b]pyrazines. These compounds have potential applications in organic chemistry and pharmaceuticals, where they may serve as building blocks for more complex molecules (Volovenko & Dubinina, 1999).

Synthesis of Dipyrrolopyrazine Derivatives

  • Application : The paper focuses on the synthesis of dipyrrolopyrazine derivatives. These compounds are of interest in the field of organic optoelectronic materials, indicating potential applications in the development of new optoelectronic devices (Meti et al., 2017).

properties

IUPAC Name

2-phenoxy-6-pyrrolidin-2-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.2ClH/c1-2-5-11(6-3-1)18-14-10-15-9-13(17-14)12-7-4-8-16-12;;/h1-3,5-6,9-10,12,16H,4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLFGUYTSFVFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC(=N2)OC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.